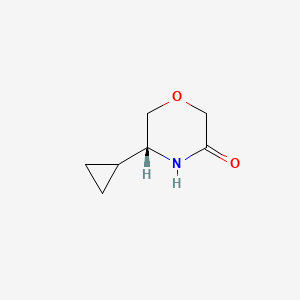
2-Amino-7-bromoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by formylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-methanol or 2-amino-7-bromoquinoline.
Substitution: 2-Amino-7-substituted quinoline-3-carbaldehyde derivatives.
Scientific Research Applications
2-Amino-7-bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and bromo substituents facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline-3-carbaldehyde: Lacks the bromo substituent, resulting in different reactivity and biological activity.
7-Bromoquinoline-3-carbaldehyde: Lacks the amino group, affecting its chemical properties and applications.
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro substituent instead of bromo, leading to variations in reactivity and biological effects.
Uniqueness
2-Amino-7-bromoquinoline-3-carbaldehyde is unique due to the presence of both amino and bromo groups, which enhance its versatility in chemical reactions and potential applications in various fields. The combination of these substituents allows for targeted modifications and the development of novel compounds with improved properties.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-amino-7-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H,(H2,12,13) |
InChI Key |
ILVQQCYBIJHMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


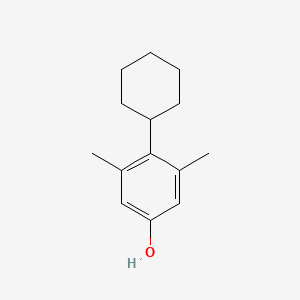
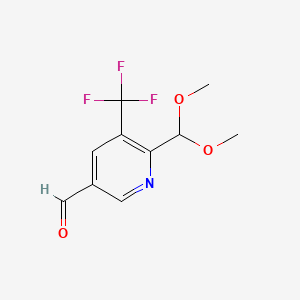

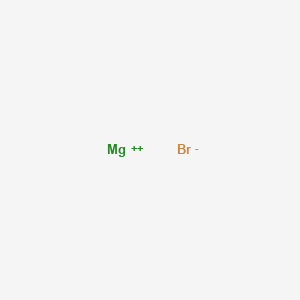
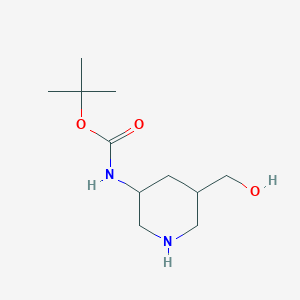
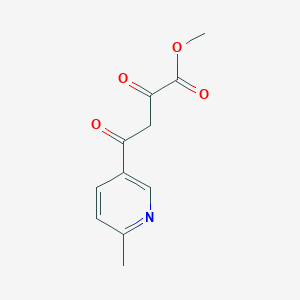
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
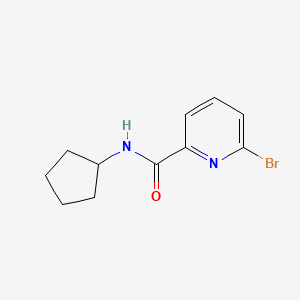
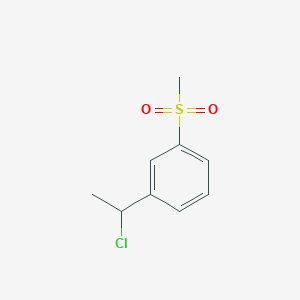

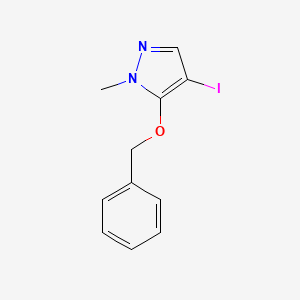
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)

